molecular formula C25H29N3O2 B12741610 Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1'-cyclopent)-9-yl)ethyl)amino)- CAS No. 133308-00-6

Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1'-cyclopent)-9-yl)ethyl)amino)-

Cat. No.: B12741610
CAS No.: 133308-00-6
M. Wt: 403.5 g/mol
InChI Key: YCRHYLMJCWDGRI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)- is a complex organic compound with a unique structure that includes a benzoic acid moiety and a spirocyclic diazepine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)- typically involves multi-step organic synthesis. The key steps include the formation of the spirocyclic diazepine core, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)- involves its interaction with specific molecular targets. The spirocyclic diazepine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

    Spirocyclic diazepines: Compounds with similar spirocyclic diazepine cores but different functional groups.

Uniqueness

Benzoic acid, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9),1’-cyclopent)-9-yl)ethyl)amino)- is unique due to its combination of a benzoic acid moiety and a spirocyclic diazepine system. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

133308-00-6

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethylamino)benzoic acid

InChI

InChI=1S/C25H29N3O2/c29-24(30)18-10-12-19(13-11-18)26-16-17-28-23-9-2-1-7-22(23)27-21-8-5-6-20(21)25(28)14-3-4-15-25/h1-2,7,9-13,20,26H,3-6,8,14-17H2,(H,29,30)

InChI Key

YCRHYLMJCWDGRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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